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Compound of Interest

Compound Name: SC912

Cat. No.: B12364552

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the
preclinical evaluation of SC912, a novel small-molecule inhibitor of the Androgen Receptor
(AR) N-terminal domain (NTD), in Castration-Resistant Prostate Cancer (CRPC) cell lines.
SC912 represents a promising therapeutic strategy by targeting both full-length AR and its
constitutively active splice variants, such as AR-V7, which are key drivers of resistance to
current anti-androgen therapies.

Introduction

Castration-Resistant Prostate Cancer (CRPC) is an advanced form of prostate cancer that
progresses despite androgen deprivation therapy. A major mechanism of resistance is the
expression of AR splice variants, most notably AR-V7, which lacks the ligand-binding domain
targeted by current drugs like enzalutamide, rendering them ineffective. The small molecule
SC912 has been identified as a pan-AR inhibitor that binds to the N-terminal domain of both
full-length AR and AR-V7.[1][2] This binding disrupts AR-V7's transcriptional activity by
impairing its nuclear localization and binding to DNA.[2] In AR-V7-positive CRPC cells, SC912
has been shown to suppress proliferation, induce cell-cycle arrest, and promote apoptosis,
highlighting its therapeutic potential.[3][2]
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The following table summarizes the effects of SC912 on various CRPC cell lines as described
in preclinical studies.

SC912
. AR-V7 Treatment Observed
Cell Line AR Status . IC50 (uM)
Status Concentrati  Effects
on Range
Suppressed
proliferation,
Androgen- ) 0.1nM-10 induced Data not
LNCaP » Negative ] )
sensitive Y apoptosis available
and cell cycle
arrest.
Androgen-
sensitive, ) 0.1nM-10 Suppressed Data not
VCaP ) Negative ] ) )
high AR UM proliferation. available
expression
Suppressed
proliferation,
Castration- 0.1nM-10 induced Data not
22Rv1 ] Positive ) ]
resistant uM apoptosis available
and cell cycle
arrest.
Minimal effect
) . 0.1nM-10 Data not
PC3 AR-negative Negative on )
uM available

proliferation.

Note: Specific IC50 values for SC912 in these cell lines were not publicly available in the
reviewed literature. The effective concentrations mentioned in studies include 1 uM, 2 uM, and
3 UM for various assays.

Mandatory Visualizations
Signaling Pathway of SC912 in CRPC Cells
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SC912 Mechanism of Action in AR-V7 Positive CRPC Cells
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Caption: Mechanism of SC912 in AR-V7 positive CRPC cells.
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Experimental Workflow for Evaluating SC912 Efficacy
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Workflow for In Vitro Evaluation of SC912
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Caption: Workflow for in vitro evaluation of SC912 efficacy.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of SC912 in
CRPC cell lines. These are representative protocols and may require optimization for specific

experimental conditions.
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Cell Proliferation Assay (CellTiter-Glo®)

Objective: To determine the effect of SC912 on the viability and proliferation of CRPC cell lines
and to calculate IC50 values.

Materials:
e CRPC cell lines (e.g., LNCaP, 22Rv1)
e Complete culture medium (e.g., RPMI-1640 with 10% FBS)
e Androgen-deprived medium (phenol red-free RPMI-1640 with 10% charcoal-stripped FBS)
e SC912 (stock solution in DMSO)
e Enzalutamide (ENZ) as a control (stock solution in DMSO)
¢ 96-well opaque-walled plates
o CellTiter-Glo® Luminescent Cell Viability Assay kit
e Luminometer
Procedure:
e Cell Seeding:
o Trypsinize and count cells.

o Seed 2,000-5,000 cells per well in 100 pL of complete culture medium in a 96-well
opaque-walled plate.

o Incubate for 24 hours at 37°C, 5% CO: to allow cells to attach.
e Androgen Deprivation:
o After 24 hours, replace the medium with 100 yL of androgen-deprived medium.

o Incubate for another 24 hours.
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e Drug Treatment:

o Prepare serial dilutions of SC912 and ENZ in androgen-deprived medium (e.g., from 0.1
NnM to 10 pM). Include a DMSO vehicle control.

o Add the drug dilutions to the respective wells.
e Incubation and Measurement:
o Incubate the plate for 6 days. Refresh the medium and drug treatment on day 3.

o On day 6, remove the plate from the incubator and allow it to equilibrate to room
temperature for 30 minutes.

o Add 100 pL of CellTiter-Glo® reagent to each well.
o Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
o Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
o Measure luminescence using a plate reader.
» Data Analysis:
o Normalize the luminescence readings to the vehicle control.

o Plot the normalized values against the log concentration of SC912 and determine the IC50
value using non-linear regression analysis.

Cell Cycle Analysis (BrdU Staining and Flow Cytometry)

Objective: To assess the effect of SC912 on cell cycle progression in CRPC cell lines.
Materials:
o CRPC cells cultured and treated with SC912 (e.g., 1 uM for 24 hours) as described above.

o Bromodeoxyuridine (BrdU) labeling solution (10 mM).
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70% ice-cold ethanol.

2M HCI.

0.1 M Sodium Borate buffer, pH 8.5.

Anti-BrdU antibody (FITC-conjugated).

Flow cytometer.

Procedure:

e BrdU Labeling:

Propidium lodide (Pl)/RNase A staining solution.

o One hour before harvesting, add BrdU labeling solution to the cell culture medium to a

final concentration of 10 uM.

o Incubate for 1 hour at 37°C.

e Cell Harvesting and Fixation:

o Harvest cells by trypsinization and wash with

PBS.

o Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

o Incubate at 4°C for at least 30 minutes.

e Denaturation and Staining:

[¢]

Centrifuge the fixed cells and wash with PBS

o

denature the DNA.

[¢]

[e]

Neutralize the acid by adding 0.1 M Sodium Borate buffer.

Wash the cells with PBS containing 0.5% Tween-20.

Resuspend the cell pellet in 2M HCI and incubate for 30 minutes at room temperature to
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o Resuspend the cells in the anti-BrdU antibody solution and incubate for 30-60 minutes at
room temperature in the dark.

o Wash the cells to remove unbound antibody.

e DNA Staining and Flow Cytometry:
o Resuspend the cell pellet in PI/RNase A staining solution.
o Incubate for 30 minutes at room temperature in the dark.
o Analyze the samples using a flow cytometer.

o Data Analysis:

o Gate the cell populations to quantify the percentage of cells in the G1, S, and G2/M
phases of the cell cycle.

Apoptosis Assay (Western Blot for Cleaved PARP)

Objective: To determine if SC912 induces apoptosis in CRPC cell lines by detecting the
cleavage of PARP.

Materials:

e CRPC cells treated with SC912 (e.g., 1 uM for 0, 12, and 24 hours).
e RIPA lysis buffer with protease and phosphatase inhibitors.

o BCA Protein Assay Kit.

o SDS-PAGE gels and running buffer.

» Transfer buffer and PVDF membrane.

» Blocking buffer (e.g., 5% non-fat milk in TBST).

e Primary antibodies: anti-cleaved PARP, anti-B-actin (loading control).
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e HRP-conjugated secondary antibody.
e Chemiluminescent substrate (ECL).
e Imaging system.
Procedure:
e Protein Extraction:
o Harvest and wash the treated cells with ice-cold PBS.
o Lyse the cells in RIPA buffer on ice for 30 minutes.
o Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
e Protein Quantification:
o Determine the protein concentration of each lysate using the BCA assay.
o SDS-PAGE and Western Blotting:

o Load equal amounts of protein (20-30 pg) onto an SDS-PAGE gel and perform
electrophoresis.

o Transfer the separated proteins to a PVDF membrane.
o Block the membrane with blocking buffer for 1 hour at room temperature.
o Incubate the membrane with the primary anti-cleaved PARP antibody overnight at 4°C.

o Wash the membrane with TBST and incubate with the HRP-conjugated secondary
antibody for 1 hour at room temperature.

o Wash the membrane again and apply the ECL substrate.
o Detection and Analysis:

o Visualize the protein bands using an imaging system.
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o Re-probe the membrane with an anti-3-actin antibody as a loading control.

o Quantify the band intensities to determine the relative levels of cleaved PARP.

Chromatin Immunoprecipitation (ChiP) Assay

Objective: To investigate whether SC912 inhibits the binding of AR-V7 to the promoter regions

of its target genes (e.g., PSA).

Materials:

22Rv1 cells treated with SC912 (e.g., 3 uM for 5 hours).
Formaldehyde (1% final concentration) for cross-linking.
Glycine for quenching.

Cell lysis and nuclear lysis buffers.

Sonicator.

Anti-AR-V7 antibody or an antibody against the AR N-terminus.
IgG control antibody.

Protein A/G magnetic beads.

Wash buffers.

Elution buffer.

Proteinase K and RNase A.

DNA purification Kkit.

Primers for gPCR targeting the Androgen Response Elements (ARES) in the PSA promoter.

SYBR Green gPCR master mix.
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Procedure:
e Cross-linking and Chromatin Preparation:
o Treat 22Rv1 cells with SC912 or DMSO.

o Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and
incubating for 10 minutes.

o Quench the reaction with glycine.
o Harvest the cells, lyse them, and isolate the nuclei.

o Resuspend the nuclei in a shearing buffer and sonicate to shear the chromatin into
fragments of 200-1000 bp.

e Immunoprecipitation:
o Pre-clear the chromatin with Protein A/G beads.
o Incubate the chromatin overnight at 4°C with the anti-AR-V7 antibody or an IgG control.
o Add Protein A/G beads to capture the antibody-chromatin complexes.

e Washing and Elution:

o Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-
specific binding.

o Elute the chromatin from the beads.

o Reverse Cross-linking and DNA Purification:

[e]

Reverse the cross-links by incubating at 65°C overnight with NaCl.

o

Treat with RNase A and Proteinase K to remove RNA and proteins.

[¢]

Purify the DNA using a DNA purification Kit.
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e gPCR Analysis:
o Perform gPCR using primers specific for the AREs in the PSA promoter.

o Analyze the results using the percent input method to determine the enrichment of AR-V7
at the target gene promoter. Compare the enrichment in SC912-treated samples to the
DMSO control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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